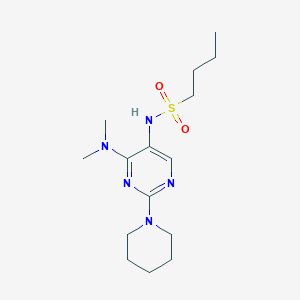

(5-Methanesulfonyl-thiophen-2-yl)-methanol

説明

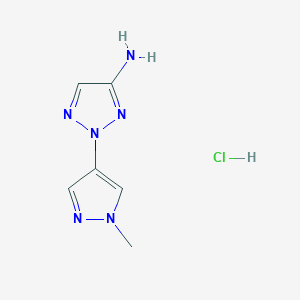

(5-Methanesulfonyl-thiophen-2-yl)-methanol, commonly known as MSTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MSTM has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

科学的研究の応用

Analytical Chemistry Applications

A novel method for determining methyl, ethyl, and isopropyl esters of methanesulfonic acid, and dimethyl sulfate was reported. This method involves derivatization with aqueous sodium thiocyanate, producing alkylthiocyanates and alkylisothiocyanates that are more amenable to gas chromatography analysis. This method demonstrated the low levels of methanesulfonic acid esters in drug substances processed using methanol and ethanol (Lee et al., 2003).

Biochemical Processes

The conversion of methanol to methane by crude extracts of Methanosarcina barkeri involves methanol:2-mercaptoethanesulfonic acid methyltransferase. This enzyme plays a crucial role in the methanogenic pathway, with its activity influenced by various factors including pH and inhibitors like Pyridoxal-5'-phosphate (van der Meijden et al., 1983).

Synthesis of Pharmaceutical Agents

The synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor was explored. This compound was designed based on docking studies and synthesized through nucleophilic substitution and Dehydrative Cyclization, exhibiting promising selectivity for COX-2 isoenzyme, potentially offering a novel approach in NSAID development (Tabatabai et al., 2012).

RNA Cleavage Studies

Studies involving the RNA-cleaving DNA enzyme demonstrated the solvolytic reaction of methanesulfonyl chloride, offering insights into the kinetics and mechanisms relevant to nucleic acid chemistry and potentially informing RNA cleavage applications (Choi et al., 2000).

Chemical Synthesis

The conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate in methanol, leading to the synthesis of aziridine-2-carboxylates, demonstrates the versatility of methanesulfonic acid derivatives in organic synthesis, potentially applicable in pharmaceuticals and fine chemicals synthesis (de Saint-Fuscien & Dodd, 2000).

Crystallography and Material Science

Crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane were studied, offering insights into the molecular configurations and interactions, which are critical in the development of advanced materials and pharmaceuticals (Katzsch et al., 2016).

特性

IUPAC Name |

(5-methylsulfonylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3,7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAJBPPKXPROLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)

![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)

![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)

![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)